molecular formula C7H6BrF B2525172 5-Bromo-2-fluorotoluene (Methyl D3) CAS No. 1349716-22-8

5-Bromo-2-fluorotoluene (Methyl D3)

Cat. No.: B2525172
CAS No.: 1349716-22-8
M. Wt: 192.046
InChI Key: VXKYOKPNAXNAFU-FIBGUPNXSA-N
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Description

5-Bromo-2-fluorotoluene (Methyl D3) is an organic compound with the molecular formula C7H6BrF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide, and the reaction conditions include moderate temperatures and an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-fluorotoluene often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    5-Bromo-2-fluorobenzyl Bromide: Formed via bromination.

    5-Bromo-2-fluorobenzyl Alcohol: Formed via reduction.

    5-Bromo-2-fluorobenzoic Acid: Formed via oxidation

Scientific Research Applications

5-Bromo-2-fluorotoluene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorotoluene involves its interaction with various molecular targets. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and its ability to participate in different chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorotoluene
  • 4-Bromo-2-fluorotoluene
  • 3-Bromo-2-fluorotoluene

Comparison

5-Bromo-2-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, 5-Bromo-2-fluorotoluene may exhibit different reactivity patterns and be more suitable for certain applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-bromo-1-fluoro-2-(trideuteriomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYOKPNAXNAFU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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